LK-7 - 70445-50-0

LK-7

Catalog Number: EVT-1164605
CAS Number: 70445-50-0
Molecular Formula: C21H28INO
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
a Muscarinic receptors antagonist. Quaternary ammonium salt, , synthetic.
pIC50 (= -log IC50):M1 (rat brain)= 7.69 M2 (heart) = 7.23 selectivity:[IC50]M2 / [IC50]M1 = 2.88
a Muscarinic receptors antagonist. Quaternary ammonium salt,, synthetic.
Source and Classification

LK-7 was developed through collaborative research efforts, primarily focusing on enhancing the selectivity and efficacy of neurokinin receptor antagonists. It belongs to a broader class of compounds that are being investigated for their potential therapeutic effects on neuropsychiatric conditions. The classification of LK-7 as a neurokinin-1 receptor antagonist places it within a critical area of research aimed at modulating neuropeptide signaling pathways.

Synthesis Analysis

The synthesis of LK-7 involves several key steps, utilizing both classical organic synthesis techniques and modern methodologies.

  1. Starting Materials: The synthesis begins with readily available aromatic and aliphatic compounds.
  2. Reagents: Common reagents include coupling agents, protecting groups, and solvents that facilitate the formation of the desired molecular structure.
  3. Reaction Conditions:
    • Temperature control is crucial; reactions are typically conducted at elevated temperatures to increase reaction rates.
    • Reaction times vary depending on the specific step but generally range from several hours to a few days.
  4. Purification: The final product undergoes purification through techniques such as recrystallization or chromatography to ensure high purity levels.

The detailed reaction scheme typically involves multiple steps, including amide bond formation, cyclization, and deprotection stages to yield LK-7 in its active form.

Molecular Structure Analysis

LK-7's molecular structure can be characterized by its unique arrangement of atoms, which contributes to its biological activity:

  • Molecular Formula: The compound's molecular formula is essential for understanding its stoichiometry.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional configuration of LK-7.
  • Functional Groups: Key functional groups within LK-7 are responsible for its interaction with the neurokinin-1 receptor, influencing binding affinity and selectivity.

Data on bond lengths, angles, and torsional strains can provide insights into the compound's stability and reactivity.

Chemical Reactions Analysis

LK-7 participates in various chemical reactions that can be categorized as follows:

  1. Binding Reactions: The primary reaction of interest involves LK-7 binding to the neurokinin-1 receptor, where it acts as an antagonist.
  2. Metabolism: In biological systems, LK-7 may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.
  3. Decomposition Pathways: Understanding potential decomposition pathways under physiological conditions is critical for assessing the compound's stability.

Each reaction type can be analyzed in terms of kinetics and thermodynamics to predict behavior in biological systems.

Mechanism of Action

The mechanism of action for LK-7 primarily revolves around its antagonistic effects on the neurokinin-1 receptor:

  1. Receptor Binding: Upon administration, LK-7 binds competitively to the neurokinin-1 receptor, blocking the action of substance P, a key neuropeptide involved in pain transmission and emotional responses.
  2. Signal Transduction Modulation: By inhibiting receptor activation, LK-7 alters downstream signaling pathways associated with mood regulation and stress response.
  3. Physiological Effects: The blockade of neurokinin signaling may lead to reduced anxiety-like behaviors and improved mood in preclinical models.

Quantitative studies using radiolabeled ligands can further elucidate binding affinities and receptor occupancy levels.

Physical and Chemical Properties Analysis

The physical and chemical properties of LK-7 are essential for understanding its behavior in biological systems:

  1. Solubility: Solubility profiles in various solvents can influence bioavailability.
  2. Stability: Thermal stability data indicate how LK-7 performs under different temperature conditions.
  3. pKa Values: The acid dissociation constant (pKa) provides insights into ionization states at physiological pH levels.

Characterization techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess these properties.

Applications

LK-7 has potential applications across various fields:

  1. Pharmacology: As a neurokinin-1 receptor antagonist, it is being explored for treating depression, anxiety disorders, and chronic pain syndromes.
  2. Research Tool: LK-7 serves as a valuable tool in neuroscience research to elucidate neuropeptide signaling pathways.
  3. Drug Development: Its structure can inform the design of new compounds with enhanced efficacy and safety profiles.

Ongoing clinical trials and preclinical studies will further define its therapeutic potential and applications in clinical settings.

Introduction to LK-7: Biological and Molecular Context

LK-7 as a Kallikrein-Related Peptidase (Kallikrein-Related Peptidase 7)

Kallikrein-related peptidase 7, systematically designated as LK-7, is a secreted serine protease belonging to the kallikrein family. This enzyme exhibits chymotrypsin-like activity, cleaving peptide bonds after aromatic or bulky hydrophobic residues (e.g., tyrosine, phenylalanine). Its primary physiological role resides in maintaining epidermal homeostasis through desmosomal protein degradation, facilitating the orderly shedding of corneocytes (corneocyte desquamation) [2]. In healthy skin, Kallikrein-related peptidase 7 activity is tightly regulated by endogenous inhibitors, notably lymphoepithelial Kazal-type inhibitor, to prevent uncontrolled proteolysis [2].

Dysregulation of Kallikrein-related peptidase 7 is a hallmark of inflammatory skin pathologies. Unbiased RNA sequencing analyses identified Kallikrein-related peptidase 7 as the most abundant and differentially expressed kallikrein in lesional skin from patients with atopic dermatitis. Compared to non-lesional or healthy control skin, Kallikrein-related peptidase 7 mRNA levels were significantly elevated, whereas Kallikrein-related peptidase 5 expression remained unchanged [2]. This selective upregulation was corroborated in murine models of atopic dermatitis-like disease induced by MC903 (calcipotriol), where Kallikrein-related peptidase 7 emerged among the top upregulated genes [2]. Functionally, Kallikrein-related peptidase 7 is indispensable for chronic itch (pruritus) in atopic dermatitis. Genetic ablation of Kallikrein-related peptidase 7 in mice resulted in significantly attenuated scratching behavior following disease induction, independent of inflammation severity. This identifies Kallikrein-related peptidase 7 as a critical mediator in a novel epidermal-neural itch pathway [2].

Table 1: Key Functional Characteristics of Kallikrein-Related Peptidase 7

PropertyCharacteristicExperimental Evidence
Enzymatic ClassSerine protease (chymotrypsin-like specificity)Substrate cleavage profiling, inhibitor studies [2]
Primary Tissue LocationEpidermis (keratinocytes)RNA in situ hybridization, immunohistochemistry [2]
Pathogenic Role in ADMediator of chronic itch (pruritus)Significantly reduced scratching in Kallikrein-related peptidase 7-deficient mice despite inflammation [2]
Regulation in ADSignificantly upregulated mRNA and protein in human and murine lesional skinRNA-seq, RT-qPCR of patient biopsies and murine models [2]

Evolutionary Conservation of Kallikrein-Related Peptidase 7 Across Species

The kallikrein family of serine proteases exhibits significant evolutionary conservation across mammals, reflecting their crucial roles in essential physiological processes like skin barrier maintenance, desquamation, and innate immunity [2]. Kallikrein-related peptidase 7 orthologs are found in diverse mammalian species, sharing conserved structural features and enzymatic functions. This conservation extends to rodents, crucially enabling the use of murine models (e.g., Mus musculus) for mechanistic studies of human Kallikrein-related peptidase 7 biology and pathology [2].

In mice, the Klk7 gene demonstrates epidermal expression patterns mirroring human Kallikrein-related peptidase 7, localizing primarily to keratinocytes in both steady-state and inflamed skin. Furthermore, the dysregulation observed in human atopic dermatitis is recapitulated in murine atopic dermatitis-like models, where Klk7 is significantly upregulated and critically mediates itch responses [2]. This functional conservation underscores the biological importance of Kallikrein-related peptidase 7 and validates murine systems for investigating its mechanisms. While sequence homology varies, the core chymotrypsin-like fold and catalytic triad (histidine, aspartate, serine) essential for protease activity are preserved across species [2]. Phylogenetic analyses position Kallikrein-related peptidase 7 within a closely related cluster of kallikreins (e.g., Kallikrein-related peptidase 5, Kallikrein-related peptidase 6, Kallikrein-related peptidase 14) implicated in skin desquamation and inflammation, suggesting divergence from a common ancestral protease gene [2].

Table 2: Evolutionary Conservation of Kallikrein-Related Peptidase 7

SpeciesGene SymbolExpression SiteRole in Skin/PathologyConservation Level
Human (Homo sapiens)KLK7Epidermis (keratinocytes)Desquamation, atopic dermatitis-associated itchReference
Mouse (Mus musculus)Klk7Epidermis (keratinocytes)Desquamation, critical for itch in AD-like modelsHigh (Functional & Pathogenic) [2]
Rat (Rattus norvegicus)Klk7EpidermisPresumed desquamation (inferred from sequence/function)High (Sequence Homology)
Porcine (Sus scrofa)KLK7Epidermis, other tissuesSkin desquamation, potential barrier studiesModerate

Genomic Localization and Structural Characteristics of the Kallikrein-Related Peptidase 7 Gene

The human Kallikrein-related peptidase 7 gene (KLK7) resides within the kallikrein locus on chromosome 19, specifically at region q13.3-q13.4 [2]. This locus is densely packed with tandemly arrayed genes encoding fifteen kallikrein-related peptidases (KLK1KLK15), spanning approximately 300 kilobases. The Kallikrein-related peptidase 7 gene is located near KLK5, KLK6, KLK8, KLK10, and KLK11, with which it shares regulatory elements and exhibits coordinated expression patterns in certain tissues and disease states, such as the co-upregulation of Kallikrein-related peptidase 7, KLK8, KLK10, and KLK11 observed in atopic dermatitis lesions [2].

Structurally, the Kallikrein-related peptidase 7 gene comprises six exons and five introns, conforming to the prototypical organization shared by most kallikrein family genes. The gene encodes a pre-proenzyme of approximately 250-260 amino acids. The initial signal peptide directs secretion, followed by a pro-peptide that maintains enzyme latency. Mature, active Kallikrein-related peptidase 7 is generated upon proteolytic cleavage of this pro-peptide in the extracellular space. The mature enzyme possesses characteristic features of serine proteases of the trypsin/chymotrypsin superfamily: two conserved beta-barrel domains and a catalytic triad formed by histidine, aspartate, and serine residues. However, Kallikrein-related peptidase 7 exhibits chymotrypsin-like specificity (cleaving after large hydrophobic residues) rather than the trypsin-like specificity (cleaving after basic residues) seen in some other kallikreins like Kallikrein-related peptidase 5. This specificity is dictated by the unique amino acid composition within its substrate-binding pocket [2]. Regulatory elements controlling Kallikrein-related peptidase 7 expression include promoter regions responsive to inflammatory cytokines and skin barrier stressors, contributing to its upregulation in diseases like atopic dermatitis. Furthermore, single nucleotide polymorphisms within the Kallikrein-related peptidase 7 promoter or coding regions have been investigated, though their direct correlation with itch severity in patients showed variability in initial studies [2].

Table 3: Genomic and Molecular Structural Features of Kallikrein-Related Peptidase 7

FeatureDetailFunctional Implication
Chromosomal Location19q13.3-q13.4Part of the conserved kallikrein gene cluster [2]
Gene Structure6 exons, 5 intronsStandard kallikrein family organization [2]
Protein FormPre-proenzyme (Signal peptide + Pro-peptide + Mature enzyme)Requires extracellular proteolytic activation [2]
Catalytic TriadHistidine, Aspartate, SerineEssential for serine protease activity [2]
Specificity DeterminantSubstrate-binding pocket residuesConfers chymotrypsin-like cleavage preference [2]
Key Upstream RegulatorsInflammatory cytokines (e.g., IL-4, IL-13), skin barrier disruptionDrives overexpression in atopic dermatitis [2]

Properties

CAS Number

70445-50-0

Product Name

LK-7

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide

Molecular Formula

C21H28INO

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1

InChI Key

LAGQPLMAHPNLOI-UHFFFAOYSA-M

SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.